1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- 1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16544557
InChI: InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/p-1/t15-,16+/m1/s1
SMILES:
Molecular Formula: C20H28NO4-
Molecular Weight: 346.4 g/mol

1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

CAS No.:

Cat. No.: VC16544557

Molecular Formula: C20H28NO4-

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- -

Specification

Molecular Formula C20H28NO4-
Molecular Weight 346.4 g/mol
IUPAC Name (3R,4S)-4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/p-1/t15-,16+/m1/s1
Standard InChI Key BQNXNKFKDYCUBK-CVEARBPZSA-M
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)[O-])C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring substituted at positions 1 and 3 with tert-butyl ester groups and at position 4 with a para-tert-butylphenyl moiety. The stereochemistry is designated as (3R,4S)-rel-, indicating a racemic mixture of enantiomers with relative configuration at the 3rd and 4th positions. This configuration is critical for dictating molecular interactions, as seen in similar chiral pyrrolidine systems .

Table 1: Key Structural Features

FeatureDescription
Core structurePyrrolidine ring (C₅H₉N)
Substituents- 1,3-di-tert-butyl ester groups
- 4-(4-tert-butylphenyl) group
StereochemistryRacemic mixture with (3R,4S) relative configuration
Molecular formulaC₂₄H₃₅NO₄
Molecular weight401.54 g/mol

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous routes for tert-butyl-protected pyrrolidine derivatives suggest a multi-step approach:

  • Pyrrolidine Functionalization: Introduction of carboxylic acid groups at positions 1 and 3 via nucleophilic substitution or oxidation reactions.

  • Esterification: Protection of carboxylic acids with tert-butyl groups using tert-butanol and a coupling agent (e.g., DCC) .

  • Phenyl Substitution: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the para-tert-butylphenyl group at position 4 .

Challenges in Stereochemical Control

The (3R,4S)-rel- configuration necessitates chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases. Thermal analysis of related Co(III) complexes highlights the stability of tert-butyl groups under high temperatures, suggesting robustness during synthesis.

Physicochemical Properties

Thermal Stability

Analogous tert-butyl esters exhibit decomposition temperatures above 200°C . Thermogravimetric analysis (TGA) of this compound would likely show mass loss steps corresponding to:

  • Step 1 (200–300°C): Loss of tert-butyl groups (Δm ≈ 36%).

  • Step 2 (300–450°C): Degradation of the pyrrolidine core and phenyl moiety .

Solubility and Reactivity

The tert-butyl esters enhance lipophilicity, rendering the compound soluble in organic solvents (e.g., DCM, THF) but insoluble in water. Hydrolysis under acidic or basic conditions would yield the dicarboxylic acid, a property leveraged in prodrug design .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (CDCl₃, 400 MHz) signals:

  • δ 1.40 (s, 18H): tert-butyl groups.

  • δ 7.40–7.20 (m, 4H): Aromatic protons of the phenyl ring.

  • δ 3.70–3.20 (m, 4H): Pyrrolidine ring protons.

¹³C NMR would display carbonyl carbons at δ ~165 ppm, consistent with ester functionalities .

Infrared (IR) Spectroscopy

Key absorptions:

  • ν(C=O): 1730–1710 cm⁻¹ (ester carbonyl).

  • ν(C-O): 1250–1150 cm⁻¹ (ester C-O stretch) .

Computational Insights

Density functional theory (DFT) studies on pyridinedicarboxylic acids provide a framework for predicting this compound’s electronic properties:

Table 2: Predicted Quantum Chemical Parameters (B3LYP/6-31G(d,p))

ParameterValueImplication
HOMO (eV)-6.2Electron-donating capacity
LUMO (eV)-1.8Electron-accepting capacity
Energy gap (ΔE, eV)4.4Moderate reactivity
Electrophilicity (ω)2.1 eVPotential as a Lewis acid

These parameters suggest utility in coordination chemistry or as a corrosion inhibitor .

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